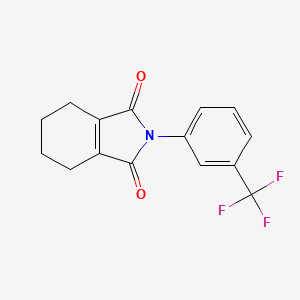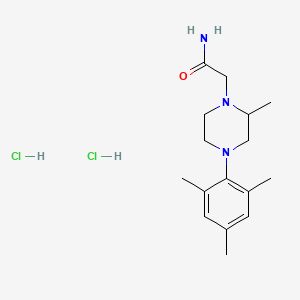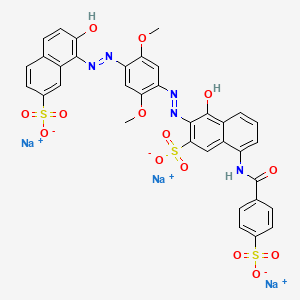
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a butyl group, a phenylmethyl group, and a trimethylsilyl group attached to the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group is typically introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the trimethylsilyl group.
科学的研究の応用
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
3-Butyl-5-(phenylmethyl)-2-pyrrolidinone: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
3-Butyl-3-(trimethylsilyl)-2-pyrrolidinone: Lacks the phenylmethyl group, which may influence its chemical properties and applications.
5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone: Lacks the butyl group, which may alter its solubility and interaction with other molecules.
Uniqueness
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone is unique due to the presence of all three functional groups (butyl, phenylmethyl, and trimethylsilyl) on the pyrrolidinone ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
97562-05-5 |
|---|---|
分子式 |
C18H29NOSi |
分子量 |
303.5 g/mol |
IUPAC名 |
5-benzyl-3-butyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C18H29NOSi/c1-5-6-12-18(21(2,3)4)14-16(19-17(18)20)13-15-10-8-7-9-11-15/h7-11,16H,5-6,12-14H2,1-4H3,(H,19,20) |
InChIキー |
JPKZHEICWPULJF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC(NC1=O)CC2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



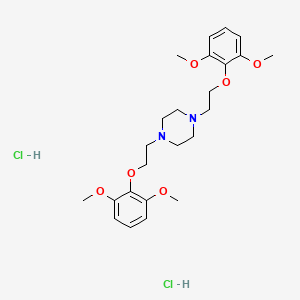
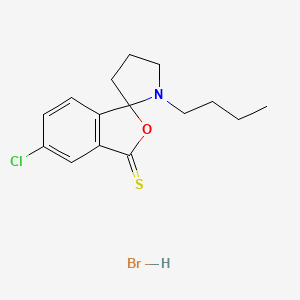
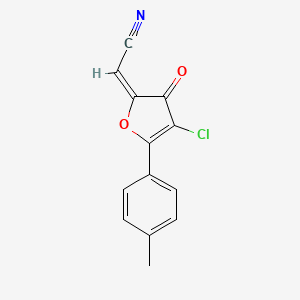
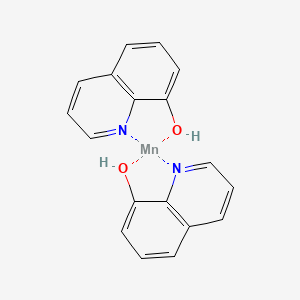
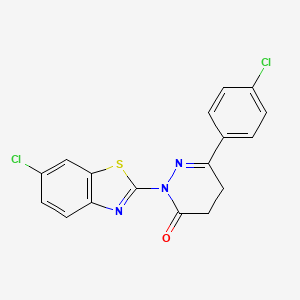

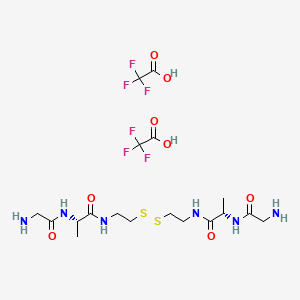
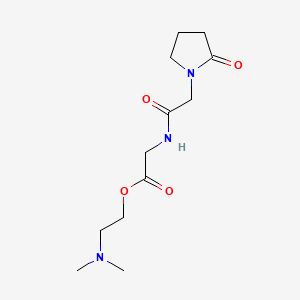

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
